molecular formula C12H9F3N2OS B2478096 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone CAS No. 478259-73-3

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone

Cat. No.: B2478096
CAS No.: 478259-73-3
M. Wt: 286.27
InChI Key: QOVWUFYVARTOOR-UHFFFAOYSA-N
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Description

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.

Scientific Research Applications

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The compound, 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with a variety of biological targets, depending on their specific structure and substituents .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions . These interactions can lead to changes in the target’s function, potentially resulting in the observed biological effects .

Biochemical Pathways

One study mentions that a compound similar to this one, voreloxin, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that thiazole derivatives may affect DNA replication and cell cycle progression, among other biochemical pathways.

Result of Action

Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact on cellular function and health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone typically involves the reaction of 4-(trifluoromethyl)aniline with thioamide derivatives under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and aniline derivatives are heated in the presence of a suitable catalyst, such as iodine or other halogenating agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild heating conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted thiazole derivatives with various functional groups.

Comparison with Similar Compounds

    2-Aminothiazole: Another thiazole derivative with similar biological activities.

    4-Phenylthiazole: Shares the thiazole ring but with different substituents.

    Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the thiazole ring.

Uniqueness: 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination can enhance its stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVWUFYVARTOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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